Articaine Impurity A

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

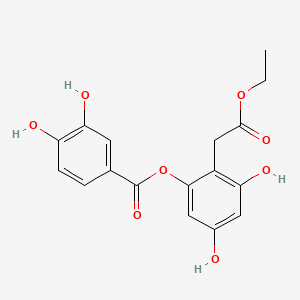

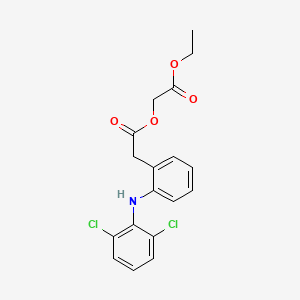

Articaine Impurity A, also known as Methyl 3- { [2- (propylamino)acetyl]amino}-4-methylthiophene-2-carboxylate, is an impurity of Articaine . Articaine is an amide-based short-acting local anesthetic used for regional anesthesia in day-case settings such as arthroscopy, hand surgery, and dentistry .

Molecular Structure Analysis

The empirical formula of Articaine Impurity A is C12H18N2O3S . Its molecular weight is 270.35 .Aplicaciones Científicas De Investigación

Pharmacological Studies

In pharmacology, Articaine Impurity A is significant for studying the metabolism and bioavailability of articaine. Understanding its pharmacokinetics helps in optimizing dosage and minimizing potential side effects .

Anesthesiology

Articaine Impurity A is relevant in anesthesiology for evaluating the safety and efficacy of articaine, especially in comparison to other anesthetics like lidocaine. Studies often focus on its use in specific populations, such as pediatric patients, to assess the risk of adverse reactions .

Medical Research

Medical research utilizes Articaine Impurity A as a reference standard in the development of new therapeutic drugs. It aids in the validation of analytical methods used to detect and quantify articaine in biological samples .

Toxicology Studies

Toxicologists study Articaine Impurity A to understand the toxicological profile of articaine. This includes investigating its potential for causing allergic reactions, neurotoxicity, and other adverse effects .

Chemical Synthesis

In chemical synthesis, Articaine Impurity A serves as a target molecule for synthetic chemists to develop new synthetic routes or improve existing ones. This can lead to more efficient and cost-effective production methods for articaine and its related compounds .

Mecanismo De Acción

Target of Action

Articaine Impurity A, like its parent compound Articaine, primarily targets the α-subunit of the voltage-gated sodium channels within the inner cavity of the nerve . These channels play a crucial role in the initiation and conduction of nerve impulses.

Mode of Action

Articaine Impurity A interacts with its targets by binding to the sodium channels , which blocks both the initiation and conduction of nerve impulses . This binding increases the threshold for electrical excitation in the nerve, slows the propagation of the nerve impulse, and reduces the rate of rise of the action potential .

Biochemical Pathways

The biochemical pathways affected by Articaine Impurity A are primarily related to nerve conduction. By blocking sodium channels, it disrupts the normal flow of sodium ions, which is essential for the generation and propagation of action potentials in neurons . This results in a decrease in neuronal excitability, leading to local anesthesia.

Pharmacokinetics

Articaine Impurity A shares similar ADME (Absorption, Distribution, Metabolism, and Excretion) properties with Articaine. After administration, it is rapidly metabolized. About 90% of Articaine is quickly metabolized via hydrolysis in the blood into its inactive metabolite, articainic acid, which is excreted by the kidney . The serum half-life of Articaine is approximately 20 minutes . These properties contribute to its bioavailability and its short duration of action.

Result of Action

The molecular and cellular effects of Articaine Impurity A’s action primarily involve the disruption of normal neuronal activity. By blocking sodium channels, it prevents the generation and propagation of action potentials in neurons, leading to a loss of sensation in the area where it is administered .

Action Environment

The action, efficacy, and stability of Articaine Impurity A can be influenced by various environmental factors. For instance, the pH of the tissue can affect the degree of ionization of the compound, which can influence its ability to cross cell membranes and exert its anesthetic effect. Furthermore, the presence of inflammation can alter tissue pH and vascular permeability, potentially affecting the drug’s action . It is also important to note that Articaine Impurity A should be stored in the original container at +5°C ± 3°C, protected from light .

Safety and Hazards

Direcciones Futuras

Propiedades

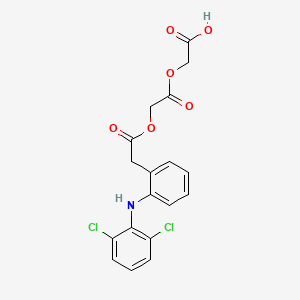

| { "Design of the Synthesis Pathway": "The synthesis pathway for Articaine Impurity A involves the reaction of 4-methyl-3-(trifluoromethyl)aniline with 2-chloro-1,1,2-trifluoroethane in the presence of a base to form the desired product.", "Starting Materials": [ "4-methyl-3-(trifluoromethyl)aniline", "2-chloro-1,1,2-trifluoroethane", "Base (e.g. potassium carbonate)" ], "Reaction": [ "Step 1: Dissolve 4-methyl-3-(trifluoromethyl)aniline and base in a suitable solvent (e.g. DMF, DMSO)", "Step 2: Add 2-chloro-1,1,2-trifluoroethane to the reaction mixture and stir at room temperature for several hours", "Step 3: Quench the reaction with water and extract the product with a suitable organic solvent (e.g. ethyl acetate)", "Step 4: Purify the product by column chromatography or recrystallization" ] } | |

Número CAS |

1712677-79-6 |

Fórmula molecular |

C12H18N2O3S HCl |

Peso molecular |

270.35 36.46 |

Apariencia |

Solid powder |

Pureza |

> 95% |

Cantidad |

Milligrams-Grams |

Sinónimos |

Acetamidoarticaine HCl |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.